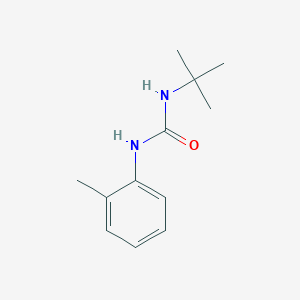
1-Tert-butyl-3-(2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-3-(2-methylphenyl)urea is an organic compound with the molecular formula C12H18N2O It is a derivative of urea, where the hydrogen atoms are replaced by a tert-butyl group and a 2-methylphenyl group
Méthodes De Préparation
The synthesis of 1-Tert-butyl-3-(2-methylphenyl)urea typically involves the reaction of tert-butyl isocyanate with 2-methylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
tert-Butyl isocyanate+2-Methylaniline→this compound
The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. After completion, the product is purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-Tert-butyl-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Tert-butyl-3-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. The tert-butyl and 2-methylphenyl groups contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-Tert-butyl-3-(2-methylphenyl)urea can be compared with other similar compounds, such as:
- 1-Tert-butyl-3-(2-chloro-6-methylphenyl)urea
- 1-Tert-butyl-3-(4-chlorophenyl)urea
- 1-Butyl-3-(5-chloro-2-methylphenyl)urea
These compounds share a similar core structure but differ in the substituents attached to the aromatic ring The differences in substituents can lead to variations in their chemical properties, reactivity, and applications
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-tert-butyl-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C12H18N2O/c1-9-7-5-6-8-10(9)13-11(15)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15) |
Clé InChI |
ZGYVGZHSMYBSDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12123095.png)
![2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12123097.png)
![2-amino-1-benzyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123098.png)
![Benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]-](/img/structure/B12123105.png)
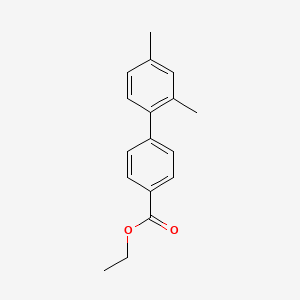
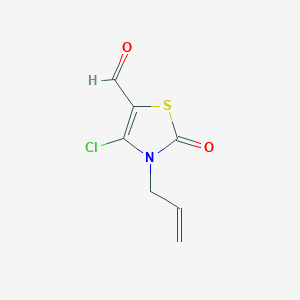
![1-(4-iodobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12123120.png)
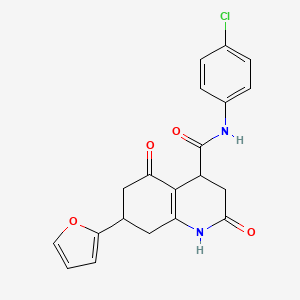
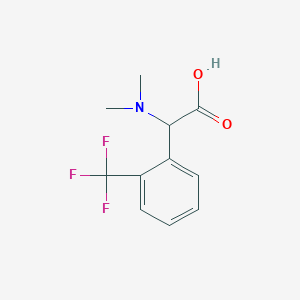
![1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B12123139.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123147.png)
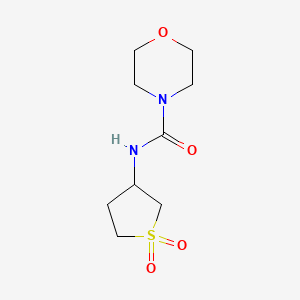

![Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl-](/img/structure/B12123167.png)
